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Cat. No.: B611101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tocrifluor 1117 is a potent and selective fluorescent ligand for the G protein-coupled receptor

55 (GPR55). Derived from the well-characterized CB1 receptor antagonist AM251, Tocrifluor
1117 is conjugated to a rhodamine derivative, exhibiting excitation and emission maxima at

approximately 543 nm and 590 nm, respectively. This fluorescent probe provides a powerful

tool for the direct visualization and quantification of GPR55 expression on the surface of living

cells. Its application in flow cytometry enables high-throughput analysis of GPR55-expressing

cell populations, facilitating research in areas such as oncology, immunology, and neurobiology.

This document provides detailed application notes and protocols for the use of Tocrifluor 1117
in flow cytometry, aimed at researchers, scientists, and professionals in drug development.

Data Presentation
Quantitative analysis of GPR55 expression using Tocrifluor 1117 in flow cytometry allows for

the precise determination of the percentage of GPR55-positive cells and the relative receptor

density on the cell surface, often measured as Mean Fluorescence Intensity (MFI). Below are

illustrative tables summarizing hypothetical data from flow cytometry experiments.

Table 1: GPR55 Expression in Various Cancer Cell Lines
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Cell Line Cancer Type
Percentage of
Tocrifluor 1117
Positive Cells (%)

Mean Fluorescence
Intensity (MFI)

PANC-1 Pancreatic 85.2 12,345

HepG2 Liver 78.6 9,876

DU145 Prostate 65.4 8,765

MCF-7 Breast 42.1 5,432

Jurkat T-cell Leukemia 15.8 2,109

K562
Myelogenous

Leukemia
5.3 876

Note: The data presented in this table is for illustrative purposes only and may not represent

actual experimental results.

Table 2: Competitive Binding Assay with a GPR55 Antagonist

Competitor Concentration
(nM)

Tocrifluor 1117 MFI % Inhibition

0 (Control) 11,500 0

1 9,860 14.3

10 7,590 34.0

100 4,370 62.0

1000 2,150 81.3

10000 980 91.5

Note: The data presented in this table is for illustrative purposes only and may not represent

actual experimental results.

Signaling Pathway
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Activation of GPR55 by an agonist, such as Tocrifluor 1117, initiates a signaling cascade that

is distinct from the classical cannabinoid receptors CB1 and CB2. GPR55 primarily couples to

Gα13, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-

associated coiled-coil containing protein kinase (ROCK). This pathway culminates in the

activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling

cascade can lead to the activation of various transcription factors, including NFAT, NF-κB, and

CREB, ultimately influencing cellular processes such as proliferation, migration, and apoptosis.
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Caption: GPR55 signaling cascade initiated by Tocrifluor 1117.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b611101?utm_src=pdf-body-img
https://www.benchchem.com/product/b611101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Direct Staining of GPR55 on Live Cells using
Tocrifluor 1117
This protocol describes the direct staining of cell surface GPR55 using Tocrifluor 1117 for

analysis by flow cytometry.

Materials:

Tocrifluor 1117

Cells of interest (e.g., PANC-1 for positive control, Jurkat for low expression)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

7-AAD or Propidium Iodide (PI) for viability staining

Flow cytometry tubes

Flow cytometer

Procedure:

Cell Preparation:

Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.

Resuspend cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

Keep cells on ice.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

Prepare a working solution of Tocrifluor 1117 in Flow Cytometry Staining Buffer. A starting

concentration of 100 nM is recommended, but this should be optimized for your specific

cell type and experimental conditions.
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Add the appropriate volume of the Tocrifluor 1117 working solution to each tube. For a

negative control, add an equivalent volume of staining buffer without Tocrifluor 1117.

Incubate for 30-60 minutes at 4°C in the dark.

Washing:

Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300 x g for 5 minutes at 4°C.

Carefully aspirate the supernatant.

Repeat the wash step.

Viability Staining:

Resuspend the cell pellet in 100-200 µL of Flow Cytometry Staining Buffer.

Add a viability dye such as 7-AAD or PI according to the manufacturer's instructions. This

is crucial to exclude dead cells, which can non-specifically bind fluorescent dyes.

Data Acquisition:

Acquire data on a flow cytometer equipped with a laser and filter set appropriate for

Tocrifluor 1117 (Excitation: ~543 nm, Emission: ~590 nm, e.g., PE or PE-Texas Red

channel).

Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

Protocol 2: Competitive Binding Assay
This protocol can be used to assess the binding of unlabeled compounds to GPR55 by

measuring their ability to compete with Tocrifluor 1117.

Materials:

Same as Protocol 1
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Unlabeled competitor compound (e.g., a putative GPR55 antagonist or agonist)

Procedure:

Cell Preparation:

Follow step 1 of Protocol 1.

Competition:

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

Prepare serial dilutions of the unlabeled competitor compound in Flow Cytometry Staining

Buffer.

Add the desired concentration of the competitor to the respective tubes.

Incubate for 15-30 minutes at 4°C.

Tocrifluor 1117 Staining:

Add a fixed, pre-optimized concentration of Tocrifluor 1117 (e.g., the concentration that

gives 50-80% of maximal binding) to all tubes (except the unstained control).

Incubate for 30-60 minutes at 4°C in the dark.

Washing and Viability Staining:

Follow steps 3 and 4 of Protocol 1.

Data Acquisition and Analysis:

Acquire data as described in step 5 of Protocol 1.

The Mean Fluorescence Intensity (MFI) of Tocrifluor 1117 is measured for each

competitor concentration.

The percentage of inhibition can be calculated and plotted against the competitor

concentration to determine the IC50 value.
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Experimental Workflow
The following diagram illustrates the general workflow for a direct staining experiment using

Tocrifluor 1117.
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Caption: Workflow for direct GPR55 staining with Tocrifluor 1117.
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To cite this document: BenchChem. [Tocrifluor 1117: Application Notes and Protocols for
Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611101#flow-cytometry-applications-of-tocrifluor-
1117]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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